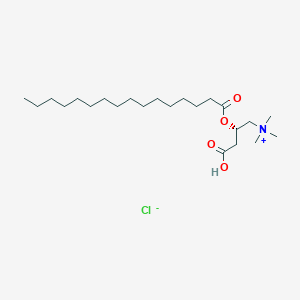
D-Palmitoylcarnitine chloride
Übersicht
Beschreibung
D-Palmitoylcarnitine chloride is a well-known intermediate in mitochondrial fatty acid oxidation . It is a long-chain acylcarnitine and an isomer of palmitoyl-L-carnitine . It has a role as a metabolite and is functionally related to hexadecanoic acid . It facilitates the transfer of long-chain fatty acids from the cytoplasm into mitochondria during the oxidation of fatty acids .
Synthesis Analysis
The synthesis of D-Palmitoylcarnitine chloride involves the use of thionyl chloride and palmitic acid, which are mixed and stirred at 80 °C. Following this, a solution containing dl-carnitine chloride in trichloroacetic acid is added at 40 °C .Molecular Structure Analysis
The molecular formula of D-Palmitoylcarnitine chloride is C23H46ClNO4 . It has a molecular weight of 436.08 g/mol . The core carnitine structure, consisting of butanoate with a quaternary ammonium attached to C4 and a hydroxy group at C3, is a common molecular backbone for the transfer of multiple long-chain fatty acids in the TCA cycle .Chemical Reactions Analysis
D-Palmitoylcarnitine chloride is involved in the metabolism of fatty acids. During the tricarboxylic acid cycle (TCA), fatty acids undergo a process known as β-oxidation to produce energy in the form of ATP . Acylcarnitine profiling is a useful test for identifying patients with inborn errors of mitochondrial fatty acid β-oxidation and certain organic acidemias .Physical And Chemical Properties Analysis
D-Palmitoylcarnitine chloride has a molecular weight of 436.08 g/mol .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of D-Palmitoylcarnitine chloride, also known as (S)-3-Carboxy-N,N,N-trimethyl-2-(palmitoyloxy)propan-1-aminium chloride or Palmitoyl-D-carnitine (chloride), focusing on six unique applications:
Cancer Therapy
D-Palmitoylcarnitine chloride has shown potential in cancer therapy, particularly in liver cancer. It induces mitochondria-mediated apoptosis in cancer cells by increasing mitochondrial respiration and stimulating hydrogen peroxide production, leading to oxidative stress. When combined with dasatinib, a tyrosine kinase inhibitor, it significantly inhibits cell growth, proliferation, and invasion of HepG2 liver cancer cells . This combination therapy has demonstrated a more substantial reduction in tumor size in vivo compared to single-drug treatments .
Mitochondrial Function and Energy Production
Within cells, D-Palmitoylcarnitine chloride is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production . This process is crucial for maintaining cellular energy homeostasis, especially in tissues with high energy demands such as muscle and heart tissues. Its role in mitochondrial function makes it a valuable compound for studying metabolic diseases and conditions related to mitochondrial dysfunction.
Calcium Mobilization
D-Palmitoylcarnitine chloride affects calcium mobilization in various cell types . It activates the calcium release channel of the sarcoplasmic reticulum in skeletal muscle cells, which is essential for muscle contraction . This property is significant for research into muscle physiology and disorders involving calcium signaling dysregulation.
Cell Membrane Permeability
Research has shown that D-Palmitoylcarnitine chloride can alter the permeability of endothelial and epithelial tight junctions . It reduces resistance and increases permeability, which can be useful in studying the mechanisms of barrier function in tissues and the development of drug delivery systems that require enhanced permeability.
Cardiovascular Research
D-Palmitoylcarnitine chloride is involved in the regulation of fatty acid metabolism in the heart. It inhibits carnitine palmitoyltransferase, an enzyme critical for the transport of long-chain fatty acids into mitochondria for oxidation . This inhibition can be used to study the effects of altered fatty acid metabolism on cardiac function and the development of therapeutic strategies for cardiovascular diseases.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of D-Palmitoylcarnitine chloride is carnitine palmitoyltransferase (CPT) . CPT is an enzyme that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation .
Mode of Action
D-Palmitoylcarnitine chloride inhibits carnitine palmitoyltransferase, with a Ki value of 2.1 mM for 14C-palmitoylcarnitine synthesis by erythrocyte membranes . It also inhibits complex IV, leading to an increase in reactive oxygen species (ROS) production and activation of the Reperfusion Injury Salvage Kinases (RISK) pathway .
Biochemical Pathways
D-Palmitoylcarnitine chloride is involved in the tricarboxylic acid cycle (TCA cycle) and fatty acid metabolism . It inhibits complex IV, which is part of the electron transport chain in mitochondria, leading to an increase in ROS production . This ROS production activates the RISK pathway, which plays a role in cardioprotection .
Pharmacokinetics
It is known that it can reach high tissue concentrations during early reperfusion . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of complex IV by D-Palmitoylcarnitine chloride leads to an increase in ROS production. This ROS production activates the RISK pathway, which plays a role in cardioprotection . It also has effects on fatty acid and glucose metabolism, which could be beneficial in the treatment of type 2 diabetes mellitus and obesity .
Action Environment
The action of D-Palmitoylcarnitine chloride can be influenced by various environmental factors. For example, its effects on cardiac electrophysiology can promote arrhythmic muscle behavior . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of D-Palmitoylcarnitine chloride.
Eigenschaften
IUPAC Name |
[(2S)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-BOXHHOBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)

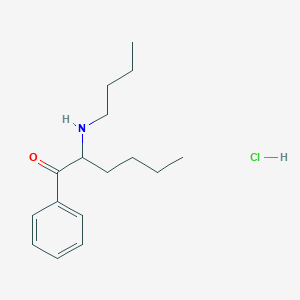

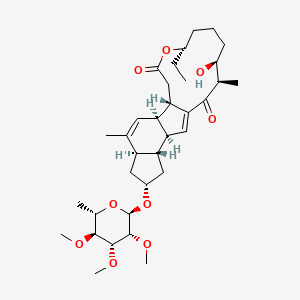
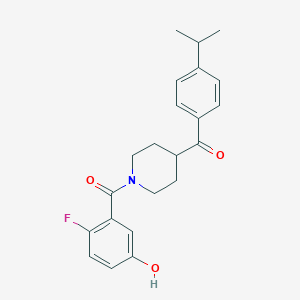
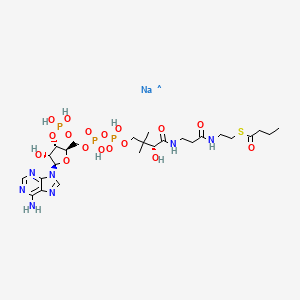


![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)
